molecular formula C9H22BF4P B047871 Triisopropylphosphonium tetrafluoroborate CAS No. 121099-07-8

Triisopropylphosphonium tetrafluoroborate

Cat. No.: B047871
CAS No.: 121099-07-8
M. Wt: 248.05 g/mol
InChI Key: KGBIZABAOCDZNU-UHFFFAOYSA-O
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Mechanism of Action

Preparation Methods

Triisopropylphosphonium tetrafluoroborate is typically synthesized by reacting thionyl tetrachloride with triisopropylphosphine bromide . The reaction conditions involve careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction while maintaining stringent safety and quality control measures.

Chemical Reactions Analysis

Triisopropylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.

Common reagents and conditions used in these reactions include transition metal catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene. Major products formed from these reactions include phosphine complexes and phosphonium salts .

Scientific Research Applications

Synthetic Applications

Triisopropylphosphonium tetrafluoroborate is primarily employed as a precursor for synthesizing various phosphine complexes and as a ligand in catalytic reactions. Its applications include:

  • Synthesis of Triisopropylphosphine Complexes :
    • TIPB is used to create complexes with transition metals, notably ruthenium(II), which are essential in various catalytic processes .
  • Hydrogenation Reactions :
    • It plays a crucial role in imine hydrogenation, facilitating the conversion of imines to amines .
  • Catalytic Reactions :
    • TIPB serves as a ligand in several cross-coupling reactions, including:
      • Buchwald-Hartwig coupling
      • Heck reaction
      • Suzuki-Miyaura coupling
      • Negishi coupling .

Catalytic Activity in Organic Synthesis

A study demonstrated the effectiveness of TIPB as a ligand in palladium-catalyzed cross-coupling reactions. The use of TIPB improved the yield and selectivity of the desired products, showcasing its utility in synthetic organic chemistry .

Application in Imine Hydrogenation

Research highlighted the role of TIPB in the selective hydrogenation of imines to amines under mild conditions. The study reported high conversion rates and selectivity, emphasizing TIPB's potential for industrial applications where amine production is critical .

Comparison of Applications

The following table summarizes the key applications of this compound:

Application TypeDescriptionReference
Synthesis of Metal ComplexesUsed to synthesize triisopropylphosphine complexes with ruthenium(II) for catalytic processes.
Imine HydrogenationFacilitates the conversion of imines to amines with high selectivity and yield.
Catalytic Cross-Coupling ReactionsActs as a ligand in various coupling reactions such as Suzuki and Heck reactions.

Comparison with Similar Compounds

Triisopropylphosphonium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and selectivity in various coupling reactions, making it a valuable reagent in organic synthesis .

Biological Activity

Triisopropylphosphonium tetrafluoroborate (TIPPF) is a phosphonium salt known for its diverse applications in organic synthesis and catalysis. This article delves into the biological activity of TIPPF, examining its mechanisms of action, biochemical pathways, and potential implications in various biological systems.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H21BF4P
  • Molecular Weight : 253.06 g/mol
  • Appearance : White crystalline solid

The compound is characterized by the presence of a triisopropylphosphonium cation and a tetrafluoroborate anion, which contribute to its unique properties as a catalyst in various reactions.

TIPPF primarily functions as a Lewis acid catalyst , facilitating various organic transformations. Its catalytic activity is attributed to the ability of the phosphonium cation to stabilize transition states during chemical reactions. This stabilization enhances the reactivity of substrates, particularly in coupling reactions such as:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Suzuki-Miyaura Coupling

In these reactions, TIPPF participates by coordinating with metal catalysts (e.g., palladium or nickel), promoting the formation of new carbon-carbon bonds. This catalytic role is crucial in synthesizing complex organic molecules, which may have implications for drug development and materials science.

Biochemical Pathways

The biological implications of TIPPF are not extensively documented; however, its interactions with enzymes and proteins suggest potential effects on cellular metabolism. The compound may influence:

  • Enzyme Activity : By acting as a ligand for metal catalysts, TIPPF could modulate enzyme function involved in metabolic pathways.
  • Cell Signaling : Its catalytic activity may indirectly affect signaling pathways by altering metabolite levels.

Table 1: Summary of Reactions Catalyzed by TIPPF

Reaction TypeKey Features
Buchwald-Hartwig CouplingFormation of aryl amines from aryl halides
Suzuki-Miyaura CouplingSynthesis of biaryl compounds
Heck ReactionCarbon-carbon bond formation with alkenes

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of TIPPF in catalyzing various organic transformations. For instance, research published in MDPI demonstrated that TIPPF could effectively promote cross-coupling reactions under mild conditions, resulting in high yields of desired products .

Another study focused on the role of phosphonium salts, including TIPPF, in facilitating hydrogenation reactions, showcasing its versatility as a catalyst across different types of chemical processes .

Properties

IUPAC Name

tri(propan-2-yl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBIZABAOCDZNU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455500
Record name TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121099-07-8
Record name TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylphosphonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisopropylphosphonium tetrafluoroborate
Reactant of Route 2
Triisopropylphosphonium tetrafluoroborate

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